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Compound of Interest

Compound Name: 4-(2-Aminopropyl)phenol

Cat. No.: B073377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

pharmacological data for 4-(2-Aminopropyl)phenol, also known as 4-hydroxyamphetamine or

para-hydroxyamphetamine. The information presented herein is intended to support research

and development activities by providing detailed spectral characterization, experimental

methodologies, and an exploration of its primary biological signaling pathways.

Chemical Properties and Structure
Property Value

IUPAC Name 4-(2-aminopropyl)phenol

Synonyms
4-Hydroxyamphetamine, p-

Hydroxyamphetamine, Norpholedrine

CAS Number 103-86-6[1]

Molecular Formula C₉H₁₃NO[1]

Molecular Weight 151.21 g/mol [1]

Chemical Structure
Chemical structure of 4-(2-

Aminopropyl)phenol

Spectroscopic Data
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The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 4-(2-Aminopropyl)phenol. While experimental data is prioritized,

predicted data from reliable databases is included to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data with full assignment of chemical shifts and coupling constants

for 4-(2-Aminopropyl)phenol is not readily available in the public domain. The data presented

below is based on predictions from spectral databases and analysis of structurally similar

compounds.

¹H NMR (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.05 d 2H
Aromatic H (ortho to -

OH)

~6.75 d 2H
Aromatic H (meta to -

OH)

~3.30 m 1H CH-NH₂

~2.70 dd 1H CH₂ (diastereotopic)

~2.55 dd 1H CH₂ (diastereotopic)

~1.15 d 3H CH₃

¹³C NMR (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b073377?utm_src=pdf-body
https://www.benchchem.com/product/b073377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~155.0 C-OH (aromatic)

~131.0 Aromatic CH (meta to -OH)

~130.5 Quaternary aromatic C

~115.5 Aromatic CH (ortho to -OH)

~50.0 CH-NH₂

~42.0 CH₂

~22.0 CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 4-(2-Aminopropyl)phenol is characterized by absorptions corresponding

to its phenolic hydroxyl group, primary amine, aromatic ring, and alkyl chain.

Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3400-3200 Strong, Broad O-H Stretch Phenol

3350-3250 Medium N-H Stretch Primary Amine

3100-3000 Medium C-H Stretch Aromatic

2960-2850 Medium-Strong C-H Stretch Alkyl (CH₃, CH₂, CH)

1620-1580 Medium N-H Bend Primary Amine

1600, 1510, 1450 Medium-Strong C=C Stretch Aromatic Ring

1230 Strong C-O Stretch Phenol

830 Strong
C-H Bend (out-of-

plane)

para-disubstituted

aromatic

Mass Spectrometry (MS)
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The mass spectrum of 4-(2-Aminopropyl)phenol provides key information for its identification

and structural elucidation. The fragmentation pattern is consistent with its amphetamine-like

structure.

m/z Ratio Interpretation

151 Molecular Ion [M]⁺

134 [M - NH₃]⁺

107
Benzylic cleavage leading to the

hydroxytropylium ion

44 [CH(CH₃)NH₂]⁺ fragment from alpha-cleavage

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 4-(2-
Aminopropyl)phenol.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-(2-Aminopropyl)phenol is dissolved in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) or a suitable internal standard is added for referencing.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to simplify the spectrum.

Data Analysis: The acquired spectra are processed (Fourier transformation, phase

correction, and baseline correction). Chemical shifts are referenced to the internal standard.

Signal multiplicity, integration, and coupling constants are determined from the ¹H NMR

spectrum, and chemical shifts are assigned in the ¹³C NMR spectrum.

IR Spectroscopy
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount

of the sample with dry potassium bromide and pressing the mixture into a thin, transparent
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disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent

and depositing it onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR

spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background

spectrum is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.

Mass Spectrometry
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as

methanol or acetonitrile.

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI)

is frequently used for LC-MS. The mass analyzer is scanned over a relevant m/z range.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions. The fragmentation pattern is used to confirm the structure

of the compound.

Biological Activity and Signaling Pathways
4-(2-Aminopropyl)phenol is an indirect-acting sympathomimetic amine.[1] Its primary

mechanisms of action involve the release of norepinephrine and agonism at the Trace Amine-

Associated Receptor 1 (TAAR1).[2]

Norepinephrine Release
As an amphetamine analog, 4-(2-Aminopropyl)phenol increases the concentration of

norepinephrine in the synaptic cleft.[3][4] It is transported into the presynaptic neuron by the

norepinephrine transporter (NET). Inside the neuron, it disrupts the vesicular storage of

norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an

increase in cytosolic norepinephrine levels.[5][6] This accumulation of cytosolic norepinephrine
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causes the reversal of the norepinephrine transporter (NET), resulting in the efflux of

norepinephrine into the synapse.[5]

Presynaptic Neuron

Synaptic Cleft

4-(2-Aminopropyl)phenol
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Release Reversal
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Norepinephrine Release Mechanism.

TAAR1 Agonism
4-(2-Aminopropyl)phenol is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1),

an intracellular G-protein coupled receptor.[2] Activation of TAAR1 by amphetamine-like

substances has been shown to modulate dopaminergic and serotonergic systems. TAAR1 can

couple to both Gαs and Gα13 proteins. Gαs activation stimulates adenylyl cyclase, leading to

an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Gα13

activation stimulates the RhoA signaling pathway.[7] TAAR1 signaling can also involve Protein

Kinase C (PKC).[8]
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TAAR1 Signaling Pathway.

Experimental Workflow
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A typical workflow for the comprehensive analysis of 4-(2-Aminopropyl)phenol involves a

multi-technique approach to ensure unambiguous identification and characterization.

Sample containing
4-(2-Aminopropyl)phenol

Extraction and
Purification

IR Spectroscopy Mass Spectrometry
(GC-MS or LC-MS)

NMR Spectroscopy
(¹H and ¹³C)

Structure Confirmation

Biological Activity
Assays

Data Analysis and
Interpretation

Click to download full resolution via product page

General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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